1-(4-(4-Phenylpiperazin-1-YL)phenyl)propan-1-one
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Overview
Description
1-(4-(4-Phenylpiperazin-1-yl)phenyl)propan-1-one is a chemical compound with the molecular formula C19H22N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Phenylpiperazin-1-yl)phenyl)propan-1-one typically involves the reaction of 4-phenylpiperazine with a suitable propanone derivative. One common method involves the reductive amination of 4-phenylpiperazine with a propanone derivative in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Phenylpiperazin-1-yl)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(4-Phenylpiperazin-1-yl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Phenylpiperazin-1-yl)phenyl)propan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors in the central nervous system. The compound may exert its effects by modulating neurotransmitter levels or inhibiting specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential acetylcholinesterase inhibitory activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: These derivatives are studied for their antidepressant-like activities.
Uniqueness
1-(4-(4-Phenylpiperazin-1-yl)phenyl)propan-1-one is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential. Its combination of a piperazine ring with a phenylpropanone moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[4-(4-phenylpiperazin-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C19H22N2O/c1-2-19(22)16-8-10-18(11-9-16)21-14-12-20(13-15-21)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3 |
InChI Key |
GOKOEMGYICBGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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